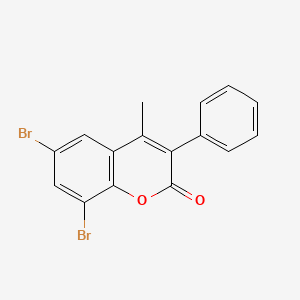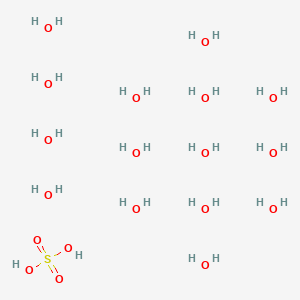
(1S)-1-Hydroxy-1-phenylheptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-Hydroxy-1-phenylheptan-3-one is an organic compound with a unique structure that includes a hydroxyl group and a phenyl group attached to a heptanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Hydroxy-1-phenylheptan-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of benzaldehyde with heptanal, followed by reduction of the resulting α,β-unsaturated ketone. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reduction step may involve hydrogenation using a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by catalytic hydrogenation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-Hydroxy-1-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-phenylheptan-3-one or 1-phenylheptanoic acid.
Reduction: Formation of 1-phenylheptanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
(1S)-1-Hydroxy-1-phenylheptan-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1S)-1-Hydroxy-1-phenylheptan-3-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-Hydroxy-1-phenylheptan-3-one: The enantiomer of (1S)-1-Hydroxy-1-phenylheptan-3-one, with similar chemical properties but different biological activity.
1-Phenylheptan-3-one: Lacks the hydroxyl group, resulting in different reactivity and applications.
1-Phenylheptanol: The reduced form of this compound, with different chemical and biological properties.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis, and its combination of hydroxyl and phenyl groups allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
202744-51-2 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(1S)-1-hydroxy-1-phenylheptan-3-one |
InChI |
InChI=1S/C13H18O2/c1-2-3-9-12(14)10-13(15)11-7-5-4-6-8-11/h4-8,13,15H,2-3,9-10H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
NAOVRDWITXLXBL-ZDUSSCGKSA-N |
Isomerische SMILES |
CCCCC(=O)C[C@@H](C1=CC=CC=C1)O |
Kanonische SMILES |
CCCCC(=O)CC(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


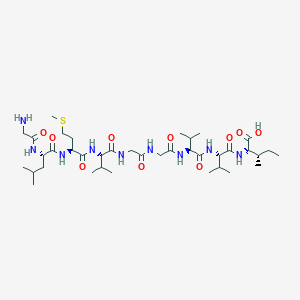
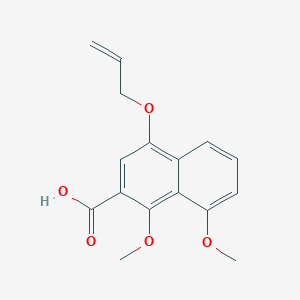
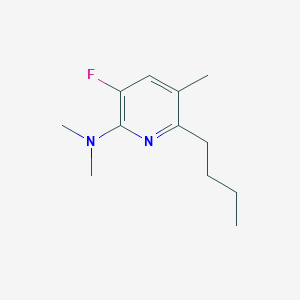
![N-Butyl-N-{1-(2-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12585153.png)
![5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol](/img/structure/B12585159.png)
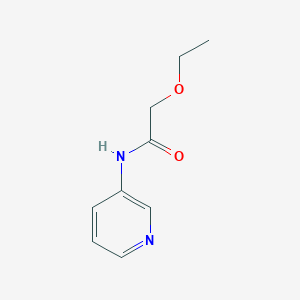
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal](/img/structure/B12585164.png)
![2-amino-6-benzyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12585169.png)

![(3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one](/img/structure/B12585188.png)
![Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B12585199.png)
